4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core (pinacol boronate) substituted with a 4-(phenylsulfonyl)phenyl group. This compound is structurally characterized by:
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4S/c1-17(2)18(3,4)23-19(22-17)14-10-12-16(13-11-14)24(20,21)15-8-6-5-7-9-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKMLXPEKVJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1361215-96-4) is a boron-containing organic compound known for its diverse applications in organic synthesis and potential biological activities. Recent studies have indicated its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. This article delves into the compound's biological activity, synthesizing findings from various sources to provide a comprehensive overview.
The molecular formula of this compound is C18H21BO4S, with a molecular weight of 344.23 g/mol. The compound features a dioxaborolane ring structure that contributes to its unique reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| CAS Number | 1361215-96-4 |
| Molecular Formula | C18H21BO4S |
| Molecular Weight | 344.23 g/mol |
| Purity | 95% |
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, the compound showed enhanced efficacy against breast cancer cells by modulating signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. It has been shown to inhibit the activity of certain enzymes involved in tumor progression. For instance, it affects the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival . Additionally, the presence of the phenylsulfonyl group enhances its binding affinity to target proteins.
In Vivo Studies
In vivo studies have further corroborated the anticancer potential of this compound. Animal models treated with this compound exhibited a significant reduction in tumor size compared to control groups. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Study 1: Breast Cancer Inhibition
A specific case study focused on the effects of this compound on MCF-7 breast cancer cells. The study reported a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM. The results indicated that the compound could potentially be developed into a therapeutic agent for breast cancer treatment .
Study 2: Synergistic Effects with Chemotherapeutics
Another case study investigated the synergistic effects of combining this compound with established chemotherapeutic agents like Doxorubicin. The combination treatment led to enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may help overcome drug resistance commonly seen in cancer therapy .
Scientific Research Applications
Catalytic Applications
One of the primary applications of 4,4,5,5-tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane is in catalysis. The compound serves as a versatile ligand in various palladium-catalyzed reactions.
Case Study: Suzuki-Miyaura Coupling Reaction
In a study focused on the Suzuki-Miyaura coupling reaction, this compound was utilized to facilitate the formation of biaryl compounds. The reaction conditions included:
- Reagents : Tetrakis(triphenylphosphine)palladium(0), potassium carbonate.
- Solvents : Ethanol and toluene.
- Yield : Approximately 45.21% under optimized conditions.
This demonstrates its effectiveness in promoting cross-coupling reactions essential for synthesizing complex organic molecules .
Drug Development
The compound has shown potential in pharmaceutical applications due to its ability to modify biological activity through boron chemistry. Boron-containing compounds are known to interact with biological systems uniquely.
Example: Anticancer Agents
Research indicates that derivatives of dioxaborolanes can act as anticancer agents by inhibiting specific enzymes involved in cancer progression. The sulfonyl group enhances solubility and bioavailability, making it a candidate for further development in medicinal chemistry .
Materials Science
In materials science, this compound is explored for its properties in polymer chemistry and nanomaterials.
Application: Polymerization Processes
The compound can be used as an initiator or modifier in the synthesis of polymers. Its unique structure allows it to influence the physical properties of the resulting materials:
- Thermal Stability : Enhances thermal resistance.
- Mechanical Properties : Improves tensile strength and flexibility.
This application is particularly relevant in developing advanced materials for electronics and packaging .
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Catalysis | Suzuki-Miyaura Coupling | Facilitates biaryl synthesis |
| Drug Development | Anticancer agents | Enhanced solubility and bioactivity |
| Materials Science | Polymer modification | Improved thermal stability and mechanical properties |
Comparison with Similar Compounds
a. Substituent Electronic Effects
- The phenylsulfonyl group in the target compound is strongly electron-withdrawing, which may reduce nucleophilicity at the boron center compared to electron-donating groups (e.g., ethynyl in ). This property could limit its utility in certain cross-coupling reactions but enhance stability under basic conditions.
- Trifluoromethylbenzyl derivatives (e.g., ) exhibit both electron-withdrawing (-CF3) and hydrophobic effects, making them suitable for medicinal chemistry applications.
c. Reactivity in Cross-Coupling
- Heterocyclic derivatives (e.g., benzo[b]thiophen-3-yl in ) show enhanced reactivity in Suzuki-Miyaura couplings due to improved π-conjugation, enabling efficient synthesis of π-extended systems.
- Alkyl-substituted boronates (e.g., ) are less reactive in coupling reactions but serve as stable intermediates for alkyl chain incorporation.
Preparation Methods
Synthesis of Aryl Magnesium Intermediate
The process begins with the generation of an aryl magnesium species via halogen-magnesium exchange. For the target compound, the precursor 4-iodophenyl phenyl sulfone is treated with iPrMgCl·LiCl in tetrahydrofuran (THF) at low temperatures (–20°C to –78°C). The exchange reaction typically completes within 1–3 hours, monitored by gas chromatography (GC). Key considerations include:
-
Temperature control : Lower temperatures (–78°C) suppress side reactions but prolong reaction times.
-
Solvent purity : Anhydrous THF is critical to prevent proto-deboronation or Grignard decomposition.
Boronylation with 2-Methoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The aryl magnesium intermediate is subsequently reacted with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at room temperature. This step replaces the methoxy group with the aryl moiety, forming the boronate ester. Post-reaction workup involves:
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogen-Mg exchange | iPrMgCl·LiCl, THF, –20°C, 1 h | – |
| Boronylation | 2-methoxy-dioxaborolane, rt, 2 h | 91 |
| Purification | Recrystallization (Et₂O) | – |
Alternative Synthetic Strategies
Direct Sulfonation of Preformed Boronate Esters
Introducing the phenylsulfonyl group post-boronylation is theoretically feasible but experimentally challenging due to the boronate’s sensitivity to strong acids. Sulfonation reagents like phenylsulfonyl chloride would require inert conditions and non-nucleophilic bases (e.g., NaH) to prevent boronate degradation.
Industrial-Scale Considerations
Large-scale production prioritizes continuous flow systems to enhance safety and efficiency. Key optimizations include:
-
Catalyst recycling : Immobilized Pd catalysts reduce costs.
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Solvent recovery : THF and Et₂O are distilled and reused.
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Process analytical technology (PAT) : In-line GC monitoring ensures reaction completion.
Mechanistic Insights
The Grignard-mediated pathway proceeds via:
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Oxidative addition : iPrMgCl·LiCl abstracts iodine from the aryl halide, forming an aryl magnesium species.
-
Nucleophilic displacement : The magnesium-bound aryl attacks the electrophilic boron in 2-methoxy-dioxaborolane, ejecting methoxide.
Side reactions such as proto-deboronation are mitigated by rigorous exclusion of moisture and acidic protons.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Grignard boronylation | High yield (91%), scalable | Requires cryogenic conditions |
| Suzuki-Miyaura coupling | Mild conditions, versatile | Risk of homocoupling, Pd cost |
| Direct sulfonation | Late-stage functionalization | Boronate instability, low yields |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing 4,4,5,5-Tetramethyl-2-(4-(phenylsulfonyl)phenyl)-1,3,2-dioxaborolane, and what critical reaction parameters influence its yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic ester intermediates react with aryl halides. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used .
- Solvent and temperature : Reactions often proceed in THF or dioxane under reflux (80–100°C) .
- Base : Na₂CO₃ or K₂CO₃ in aqueous/organic biphasic systems .
- Purification : Column chromatography with hexanes/ethyl acetate gradients (e.g., 2:1 v/v with 0.25% Et₃N) effectively isolates the product .
Q. How is the structural integrity and purity of this compound validated in academic research?
- Characterization techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., borolane protons at δ 1.0–1.3 ppm) .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming the dioxaborolane ring geometry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What are the key applications of this compound in organic synthesis and materials science?
- Organic synthesis : Acts as a boronic ester precursor for cross-coupling reactions to construct biaryl systems, enabling access to pharmaceuticals and π-conjugated materials .
- Materials science : Used in synthesizing luminescent polymers or organic semiconductors, leveraging the electron-withdrawing phenylsulfonyl group to tune electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in cross-coupling reactions involving this compound?
- Ligand selection : Bulky ligands (e.g., SPhos) improve selectivity by stabilizing specific transition states .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor coupling at electron-deficient aryl sites .
- Additives : Silver oxide or fluoride salts mitigate protodeboronation side reactions .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Multi-dimensional NMR : ¹H-¹³C HSQC and HMBC identify through-space correlations to distinguish regioisomers .
- Controlled hydrolysis : Hydrolyzing the borolane to the boronic acid and re-esterifying clarifies ambiguities in substitution patterns .
- Computational modeling : DFT calculations predict ¹¹B NMR shifts to validate experimental data .
Q. How does the phenylsulfonyl substituent influence the compound’s reactivity in catalytic systems?
- Electronic effects : The sulfonyl group withdraws electron density, increasing the electrophilicity of the adjacent boron center and accelerating transmetallation in Suzuki couplings .
- Steric effects : The substituent’s bulk may hinder access to certain catalytic sites, requiring tailored ligands (e.g., XPhos) to mitigate steric clashes .
Q. What experimental designs are recommended for studying this compound’s stability under varying conditions?
- Stability assays :
- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures under nitrogen/air atmospheres .
- Light exposure tests : UV-Vis spectroscopy monitors degradation in solutions under controlled irradiation .
- Moisture sensitivity : Storage under inert gas (Ar) with molecular sieves prevents hydrolysis of the borolane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
